Trimethylsilyl but-3-ene-1-sulfonate
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Overview
Description
Trimethylsilyl but-3-ene-1-sulfonate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a but-3-ene-1-sulfonate moiety. This compound is notable for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl but-3-ene-1-sulfonate typically involves the reaction of 3-butyn-1-ol with chlorotrimethylsilane in the presence of a base such as ethylmagnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under nitrogen atmosphere. The intermediate product, 4-(trimethylsilyl)-3-butyn-1-ol, is then subjected to hydrogenation using palladium on barium sulfate as a catalyst to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized to ensure high yield and purity, often involving steps like distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl but-3-ene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tris(trimethylsilyl)silane for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction results in alkanes.
Scientific Research Applications
Trimethylsilyl but-3-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the synthesis of bioactive molecules and as a protecting group for functional groups in biomolecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of silicone-based materials and as a surfactant in various industrial processes
Mechanism of Action
The mechanism of action of trimethylsilyl but-3-ene-1-sulfonate involves the formation of reactive intermediates, such as silyl radicals, during chemical reactions. These intermediates facilitate the formation of new bonds and the transformation of functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Sodium trimethylsilylpropanesulfonate: Used as a chemical shift standard in NMR spectroscopy.
Trimethylsilyl trifluoromethanesulfonate: Used as a silylating agent in organic synthesis
Uniqueness
Trimethylsilyl but-3-ene-1-sulfonate is unique due to its specific structure, which combines the reactivity of the trimethylsilyl group with the versatility of the but-3-ene-1-sulfonate moiety. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62381-66-2 |
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Molecular Formula |
C7H16O3SSi |
Molecular Weight |
208.35 g/mol |
IUPAC Name |
trimethylsilyl but-3-ene-1-sulfonate |
InChI |
InChI=1S/C7H16O3SSi/c1-5-6-7-11(8,9)10-12(2,3)4/h5H,1,6-7H2,2-4H3 |
InChI Key |
DIJVHBZBBCEOTE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)CCC=C |
Origin of Product |
United States |
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